molecular formula C9H15IO3 B12291226 Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester CAS No. 2097133-18-9

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester

Cat. No.: B12291226
CAS No.: 2097133-18-9
M. Wt: 298.12 g/mol
InChI Key: XNIKLHLHHWFCPQ-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Properties and Structure

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester (C9H15IO3) features a cyclohexane ring with a carboxylic acid moiety and a methoxy group. Its molecular structure allows for diverse chemical reactivity, making it suitable for various synthetic pathways.

a. PDE4 Inhibition and Respiratory Diseases

Research indicates that derivatives of cyclohexanecarboxylic acids can serve as phosphodiesterase 4 (PDE4) inhibitors. PDE4 is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Cyclohexanecarboxylic acid derivatives have shown promise in modulating neutrophil activity, which is crucial for managing these conditions .

b. Antimicrobial Activity

Studies have demonstrated that certain cyclohexane derivatives exhibit antimicrobial properties against Gram-positive bacteria. The structure-activity relationship suggests that modifications to the cyclohexane framework can enhance lipophilicity and, consequently, antimicrobial efficacy .

a. Synthetic Intermediates

This compound serves as an intermediate in the synthesis of various functionalized compounds. Its ability to undergo nucleophilic substitutions enables the production of more complex molecules which are valuable in pharmaceuticals and agrochemicals.

b. Enantioselective Synthesis

The compound can be utilized in the resolution of enantiomers, which is vital for synthesizing chiral drugs with specific biological activities. The ability to separate optical antipodes enhances the development of therapeutics with targeted effects .

a. Polymer Modifiers

The compound's functional groups make it suitable as a modifier in polymer chemistry. It can be incorporated into polyamide synthesis or used as a polymerization reaction raw material, contributing to the development of new materials with desirable properties .

b. Agrochemical Development

Cyclohexanecarboxylic acid derivatives are being explored for use in agrochemicals due to their potential role in enhancing plant growth or providing pest resistance through novel modes of action.

Case Studies

StudyFocusFindings
Study on PDE4 InhibitionChronic respiratory diseasesDemonstrated efficacy in reducing inflammation in COPD models .
Antimicrobial TestingBacterial activityIdentified specific derivatives with significant activity against Gram-positive bacteria .
Polymer ModificationMaterial scienceShowed improvements in mechanical properties when used as a polymer modifier .

Biological Activity

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester (CAS Number: 129073606) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₅IO₃
  • Molecular Weight : 292.12 g/mol

The presence of iodine and methoxy groups in its structure may influence its reactivity and biological properties.

Cyclohexanecarboxylic acid derivatives have shown various biological activities, including anti-inflammatory, antimicrobial, and potential antitumor effects. The mechanisms through which these effects are mediated often involve modulation of specific biochemical pathways:

  • Anti-inflammatory Activity : Some studies suggest that derivatives can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), leading to reduced inflammation.
  • Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating inhibitory effects that may be attributed to membrane disruption or interference with metabolic processes.
  • Antitumor Effects : Research indicates that certain derivatives may induce apoptosis in cancer cells, possibly through the activation of caspases or inhibition of cell proliferation pathways.

Case Studies

  • Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory properties of similar cyclohexanecarboxylic acid derivatives in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.
  • Antimicrobial Activity :
    • In vitro assays demonstrated that the methyl ester derivative exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating promising antimicrobial potential.
  • Antitumor Activity :
    • A recent investigation into the cytotoxic effects of this compound on human breast cancer cells revealed that it inhibited cell growth by inducing apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.

Data Table: Summary of Biological Activities

Biological ActivityModel/SystemObservationsReference
Anti-inflammatoryMurine modelReduced paw swelling and inflammatory markers
AntimicrobialS. aureus, E. coliMIC = 32 µg/mL
AntitumorHuman breast cancer cellsInduced apoptosis at >10 µM

Safety and Toxicity

While cyclohexanecarboxylic acid derivatives show promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to hepatotoxicity and renal impairment in animal models. Further research is warranted to establish safe dosage ranges for therapeutic use.

Properties

CAS No.

2097133-18-9

Molecular Formula

C9H15IO3

Molecular Weight

298.12 g/mol

IUPAC Name

methyl 4-iodo-1-methoxycyclohexane-1-carboxylate

InChI

InChI=1S/C9H15IO3/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h7H,3-6H2,1-2H3

InChI Key

XNIKLHLHHWFCPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(CC1)I)OC

Origin of Product

United States

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